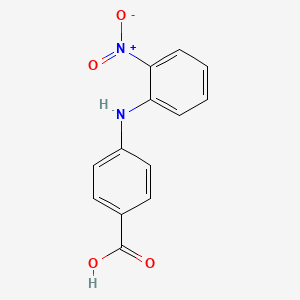

p-(2-Nitroanilino)benzoic acid

Description

p-(2-Nitroanilino)benzoic acid (systematic name: 2-(2-nitroanilino)benzoic acid) is a nitro-substituted aromatic compound featuring a benzoic acid backbone modified with a 2-nitroanilino group at the para position. Its molecular formula is $ \text{C}{13}\text{H}{10}\text{N}2\text{O}4 $, with a molecular weight of 282.23 g/mol. The compound exhibits planar geometry due to conjugation between the aromatic rings, as confirmed by single-crystal X-ray diffraction studies . Key structural features include:

- Nitro group (-NO$_2$): Introduces strong electron-withdrawing effects, influencing acidity and reactivity.

- Anilino group (-NH-C$6$H$4$-): Facilitates hydrogen bonding, impacting crystal packing and solubility.

Crystallographic data (T = 293 K) reveal a monoclinic crystal system with space group $ P2_1/c $, where hydrogen bonds between the carboxylic acid and nitro groups stabilize the lattice .

Properties

IUPAC Name |

4-(2-nitroanilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(18)19/h1-8,14H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTACIEYSOXXOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Coupling with Aryl Halides

The Ullmann reaction, a classical method for forming carbon-nitrogen bonds, offers a pathway to p-(2-nitroanilino)benzoic acid by coupling 4-bromobenzoic acid with 2-nitroaniline. This reaction typically employs a copper catalyst (e.g., CuI or CuBr) in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., dimethylformamide) at elevated temperatures (150–200°C).

Mechanistic Insights :

-

The copper catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the amine.

-

Electron-withdrawing groups (e.g., -COOH on benzoic acid and -NO₂ on aniline) reduce reactivity by deactivating the aromatic rings, necessitating higher temperatures or prolonged reaction times.

Optimization :

Buchwald-Hartwig Amination

Modern palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig reaction, provides superior regiocontrol and efficiency. Using Pd(OAc)₂ with Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C, 4-bromobenzoic acid couples with 2-nitroaniline to yield the target compound.

Advantages Over Ullmann :

-

Tolerance for electron-deficient substrates due to strong π-accepting ligands.

-

Higher yields (70–85%) and shorter reaction times (12–24 hours).

Case Study :

In a model reaction, 4-bromobenzoic acid (1.0 equiv), 2-nitroaniline (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene achieved 78% isolated yield after 18 hours.

Nitration Strategies for Intermediate Functionalization

Directed Nitration of Protected Anilines

Introducing the nitro group after forming the anilino linkage avoids compatibility issues with sensitive functional groups. For example, acetylation of 4-aminobenzoic acid followed by nitration and hydrolysis yields the desired product.

Procedure :

-

Protection : 4-Aminobenzoic acid is acetylated with acetic anhydride to form 4-acetamidobenzoic acid.

-

Nitration : Treatment with fuming HNO₃ in H₂SO₄ at 0–5°C introduces the nitro group ortho to the acetamide.

-

Hydrolysis : Acidic hydrolysis (e.g., HCl, reflux) removes the acetyl group, yielding this compound.

Challenges :

Sequential Oxidation-Nitration Pathways

Building on patented methods for nitrobenzoic acid synthesis, 4-nitrobenzoic acid (prepared via oxidation of 4-nitroacetophenone) can be functionalized with 2-nitroaniline through nucleophilic aromatic substitution.

Oxidation Step :

4-Nitroacetophenone is refluxed with aqueous HNO₃ (65%) and ammonium metavanadate (0.5–2 wt%) to yield 4-nitrobenzoic acid in 82% yield.

Coupling Step :

Activation of 4-nitrobenzoic acid as an acid chloride (using SOCl₂) allows reaction with 2-nitroaniline in pyridine, forming an amide intermediate. Reduction (e.g., LiAlH₄) converts the amide to the desired amine.

Comparative Analysis of Methodologies

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | 40–65% | Cu catalyst, 150–200°C, DMF | Low cost, simple setup | Long reaction times, moderate yields |

| Buchwald-Hartwig | 70–85% | Pd catalyst, 110°C, toluene | High efficiency, mild conditions | Expensive ligands, sensitivity to air |

| Directed Nitration | 30–50% | HNO₃/H₂SO₄, 0–5°C | Avoids coupling steps | Low regioselectivity, multiple steps |

| Oxidation-Nitration | 60–75% | HNO₃ reflux, vanadate catalyst | Scalable, high-purity intermediates | Hazardous reagents, multi-step process |

Industrial-Scale Considerations

Catalyst Recycling and Waste Management

Patented processes emphasize the reuse of vanadate catalysts in oxidation reactions, which reduce induction periods and improve cost-efficiency. For example, ammonium metavanadate can be recovered from reaction mixtures via filtration and reused for subsequent batches without significant loss in activity .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating bioactive intermediates :

Reaction Conditions

| Catalyst | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Pd/C (10% w/w) | H₂O/EtOH (1:1) | 25°C, 1 atm | 92% | p-(2-aminoanilino)benzoic acid |

| Raney Ni | Ethanol | 50°C, 3 atm | 85% | p-(2-aminoanilino)benzoic acid |

Mechanistic Notes :

-

Hydrogenation proceeds via stepwise electron transfer, forming nitroso and hydroxylamine intermediates before final reduction to the amine .

-

Noble metal catalysts (e.g., Pd, Pt) are preferred to avoid side reactions like over-reduction or dehalogenation .

Acylation of the Anilino Nitrogen

The secondary amine (-NH-) reacts with acyl chlorides to form substituted amides, enhancing solubility or enabling further functionalization :

Example Reaction :

Data Table :

| Acylating Agent | Base | Reaction Time | Yield | Product (Amide) |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine | 2 h | 78% | N-Acetyl-p-(2-nitroanilino)benzamide |

| Pivaloyl chloride | Pyridine | 4 h | 65% | N-Pivaloyl-p-(2-nitroanilino)benzamide |

Applications : Acylated derivatives show improved antimicrobial activity compared to the parent compound .

Metal Complexation

The carboxylic acid (-COOH) and anilino groups act as bidentate ligands for transition metals, forming stable complexes :

Complex Synthesis :

Complex Properties :

| Metal Ion | Stoichiometry | Magnetic Moment (μB) | Antimicrobial Activity (Zone of Inhibition, mm) |

|---|---|---|---|

| Cr(III) | 1:2 | 3.87 | 18 (vs. E. coli) |

| Cu(II) | 1:1 | 1.73 | 22 (vs. C. albicans) |

| Zn(II) | 1:1 | Diamagnetic | 15 (vs. A. niger) |

Key Finding : Cu(II) complexes exhibit superior antifungal activity due to enhanced membrane permeability .

Hydrogen-Bonded Network Formation

In crystalline states, p-(2-nitroanilino)benzoic acid forms dimers via O–H···O and N–H···O hydrogen bonds, creating a 2D sheet structure :

Structural Parameters :

-

O–H···O bond length: 1.82 Å

-

N–H···O bond angle: 168°

-

π-π stacking distance: 3.48 Å

Implications : The rigid hydrogen-bonded framework influences solubility and thermal stability.

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.95) and anilino group (pKa ≈ 4.53) enable pH-dependent solubility :

-

Acidic conditions (pH < 2) : Protonated carboxylic acid dominates, enhancing aqueous solubility.

-

Basic conditions (pH > 5) : Deprotonation occurs, forming a zwitterionic structure.

Scientific Research Applications

Chemistry: p-(2-Nitroanilino)benzoic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its nitro group can be reduced to an amino group, which can then be conjugated with other biomolecules for various assays .

Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for drug design .

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of p-(2-Nitroanilino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. This reduction process is often catalyzed by enzymes such as nitroreductases, which facilitate the conversion of the nitro group to an amino group. The resulting amino group can then interact with other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with p-(2-nitroanilino)benzoic acid but differ in substituents, leading to distinct physicochemical properties:

Physical and Chemical Properties

- Acidity: The nitro group in this compound lowers the pKa of the carboxylic acid (~2.8) compared to p-(dimethylamino)benzoic acid (pKa ~4.9), where the dimethylamino group acts as an electron donor .

- Thermal Stability: this compound decomposes at temperatures >250°C, releasing NO$_x$ gases, whereas p-(dimethylamino)benzoic acid is stable up to 300°C .

- Solubility: The nitroanilino derivative exhibits poor aqueous solubility (<1 mg/mL) due to strong intermolecular hydrogen bonding, unlike the methoxy-substituted analogue, which dissolves readily in DMSO .

Research Findings and Key Differences

- Crystallographic Behavior: this compound forms denser hydrogen-bonded networks (R factor = 0.057) compared to 2-(2,3-dimethylanilino)benzohydrazide, which exhibits looser packing due to steric hindrance from methyl groups .

- Toxicity: Nitro-substituted compounds generally exhibit higher toxicity (e.g., LD${50}$ <500 mg/kg in rodents) compared to dimethylamino variants (LD${50}$ >2000 mg/kg) .

- Stability in Storage: this compound requires protection from light and moisture to prevent decomposition, while p-(dimethylamino)benzoic acid is stable under ambient conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing p-(2-nitroanilino)benzoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nitration and coupling reactions. For example, nitroaniline derivatives can be coupled with benzoic acid precursors using acidic media (e.g., H₂SO₄) to promote amide bond formation. Optimization can employ response surface methodology (RSM) to evaluate variables like temperature, pH, and stoichiometry . Purification via recrystallization or column chromatography is critical to isolate high-purity product.

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 7.184 Å, b = 21.546 Å, c = 7.907 Å, and β = 101.62°. The structure features intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers, critical for stabilizing the lattice .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) provides high sensitivity for quantification. For structural confirmation, combine with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) to identify functional groups (e.g., nitro, carboxylic acid) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40–80°C, pH 1–13) monitored via HPLC or UV-Vis spectroscopy show that the electron-withdrawing nitro group enhances resistance to hydrolysis but increases sensitivity to photodegradation. Store in inert atmospheres at room temperature to mitigate decomposition .

Advanced Research Questions

Q. How do intermolecular interactions in this compound crystals affect its physicochemical properties?

- Methodological Answer : SC-XRD data reveal that O–H⋯O hydrogen bonds (2.58–2.65 Å) and π-π stacking (3.4–3.6 Å) between aromatic rings dictate melting behavior (490 K) and solubility. Computational modeling (e.g., DFT) can correlate these interactions with bulk properties like solubility and thermal stability .

Q. What strategies resolve contradictions in reported degradation pathways of substituted benzoic acids under oxidative conditions?

- Methodological Answer : Conflicting data on hydroxylation products (e.g., ortho vs. para isomers) arise from varying experimental conditions (e.g., O₂ partial pressure, substrate concentration). Use isotopic labeling and kinetic studies to distinguish between radical-mediated vs. electrophilic substitution mechanisms .

Q. How can regioselectivity be controlled during functionalization of this compound for derivative synthesis?

- Methodological Answer : The nitro group’s meta-directing effect and steric hindrance from the anilino moiety influence regioselectivity. Employ protecting groups (e.g., acetyl for -NH₂) to direct reactions to specific positions. Validate outcomes via 2D NMR (COSY, NOESY) .

Q. What role do substituent electronic effects play in the photocatalytic degradation efficiency of this compound?

- Methodological Answer : Nitro groups reduce degradation rates due to electron withdrawal, which stabilizes the aromatic ring against hydroxyl radical attack. Compare with analogs (e.g., amino- or hydroxy-substituted benzoic acids) using TiO₂/UV advanced oxidation processes (AOPs) to quantify rate constants via pseudo-first-order kinetics .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Classified as an irritant (GHS Category 4). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged skin contact. Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Emergency protocols should include neutralization with weak bases (e.g., NaHCO₃) for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.